molecular formula C12H11NOS2 B14173680 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione CAS No. 922517-07-5

5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione

Cat. No.: B14173680
CAS No.: 922517-07-5
M. Wt: 249.4 g/mol
InChI Key: PCSBZVGXUULHRU-UHFFFAOYSA-N
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Description

5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione is a chemical compound with a molecular formula of C12H9NOS2 and a molecular weight of 247.34 g/mol This compound features a pyridine ring substituted with a thione group at the 2-position and a phenoxy group at the 5-position, which is further substituted with a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione typically involves the reaction of 5-bromomethyl-2-pyridinethione with 4-mercaptophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 4-mercaptophenol attacks the bromomethyl group of 5-bromomethyl-2-pyridinethione, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione involves its interaction with specific molecular targets. The sulfanyl and thione groups can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity . The phenoxy group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridine-2(1H)-thione: Similar structure but lacks the phenoxy and sulfanyl groups.

    2-Mercapto-5-methylpyridine: Contains a thiol group instead of a thione group.

    5-Methyl-2-pyridthione: Similar to 5-Methylpyridine-2(1H)-thione but with different substituents.

Uniqueness

5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione is unique due to the presence of both sulfanyl and thione groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the pyridine and phenoxy moieties makes it a versatile compound for various scientific research and industrial applications .

Properties

CAS No.

922517-07-5

Molecular Formula

C12H11NOS2

Molecular Weight

249.4 g/mol

IUPAC Name

5-[(4-sulfanylphenoxy)methyl]-1H-pyridine-2-thione

InChI

InChI=1S/C12H11NOS2/c15-11-4-2-10(3-5-11)14-8-9-1-6-12(16)13-7-9/h1-7,15H,8H2,(H,13,16)

InChI Key

PCSBZVGXUULHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=CNC(=S)C=C2)S

Origin of Product

United States

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